Boc-His(Tos)-OH is a derivative of the amino acid L-histidine. It consists of three main components:
Boc-His(Tos)-OH is a white, crystalline solid with a molecular weight of 409.46 g/mol [].
The primary application of Boc-His(Tos)-OH is in the field of peptide synthesis. Peptides are short chains of amino acids linked together by peptide bonds. They play various vital roles in biological processes, and scientists often study them to understand disease mechanisms or develop new drugs.
Boc-His(Tos)-OH is particularly valuable in peptide synthesis due to the following features:
Boc-His(Tos)-OH, also known as N-alpha-t-butoxycarbonyl-N-im-tosyl-L-histidine, is a derivative of the amino acid histidine. It features a tert-butoxycarbonyl (Boc) protecting group on the alpha-amino group and a tosyl (tosyloxy) group on the imidazole nitrogen of histidine. This compound is characterized by a molecular formula of C18H23N3O6S and a molar mass of 409.46 g/mol. It typically appears as bright yellow crystals and has a melting point of approximately 125°C (decomposes) .
Boc-His(Tos)-OH is predominantly used in solid-phase peptide synthesis (SPPS) as a building block for introducing histidine residues into peptides. The Boc protecting group allows for selective deprotection under mild conditions, while the tosyl group helps to stabilize the imidazole ring during synthesis .
Histidine derivatives, including Boc-His(Tos)-OH, are known for their biological significance:
The synthesis of Boc-His(Tos)-OH typically involves several steps:
Boc-His(Tos)-OH is primarily utilized in:
Studies involving Boc-His(Tos)-OH have focused on its interactions with various biomolecules:
Boc-His(Tos)-OH shares structural similarities with other histidine derivatives but exhibits unique properties due to its specific protecting groups. Here are some comparable compounds:
Boc-His(Tos)-OH is particularly advantageous for peptide synthesis where mild deprotection conditions are required and where racemization must be minimized during coupling reactions.
The systematic IUPAC name for Boc-His(Tos)-OH is (2S)-3-[1-(4-methylphenyl)sulfonylimidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid. Its molecular formula, C₁₈H₂₃N₃O₆S, reflects a molecular weight of 409.5 g/mol. The structure features:
The L-configuration at the α-carbon ensures compatibility with natural peptide sequences. X-ray crystallography and NMR studies confirm that the Tos group occupies the N(π)-position, sterically shielding the imidazole while leaving the N(τ)-position available for hydrogen bonding.
Property | Value | Source |
---|---|---|
Melting Point | ~125°C (decomposition) | |
Optical Rotation (α) | +16° (c=1% in methanol) | |
Solubility | Chloroform, DMSO, acetone | |
pKa (imidazole) | ~3.5 (Tos-deprotonated) |
Common synonyms include Boc-L-His(Tos)-OH, MFCD00065967, and Nα-Boc-τ-tosyl-L-histidine. Its CAS registry number (35899-43-5) and PubChem CID (6455010) are widely referenced in chemical databases.
The tert-butyloxycarbonyl (Boc) group, introduced in the late 1950s, revolutionized amine protection by offering acid-labile stability under mild conditions. Its adoption in Merrifield’s SPPS protocol (1963) enabled iterative peptide chain elongation using trifluoroacetic acid (TFA) for deprotection.
Early peptide syntheses struggled with histidine’s nucleophilic imidazole, which caused side reactions during activation. The 1970s saw the introduction of tosyl (Tos) as a stabilizing group for imidazole, yielding Boc-His(Tos)-OH as a solution for Boc-SPPS. Fujii et al. (1974) demonstrated its utility in synthesizing histidine-rich peptides without racemization.
Boc-His(Tos)-OH employs two orthogonal protecting groups:
This duality allows sequential deprotection, critical for synthesizing peptides with multiple histidine residues.
Protecting Group | Cleavage Condition | Compatibility Issues |
---|---|---|
Tos | HF, HOBt | Base-sensitive residues |
Dnp | Thiols | Toxicity |
Trt | Mild acid (1% TFA) | Lower stability during SPPS |
The Tos group’s stability under Boc deprotection conditions (TFA) made it preferable to Dnp or Bom groups.
Boc-His(Tos)-OH remains vital for synthesizing:
Recent work by Zhang et al. (2025) used Boc-His(Tos)-OH to generate regioisomerically pure [N1-HETE]-His and [N3-HETE]-His, enabling precise quantification of sulfur mustard exposure biomarkers.
Modern SPPS workflows employ microwave-assisted coupling (30% reduced reaction time) and flow chemistry (99.5% purity) for Boc-His(Tos)-OH.
Parameter | Boc-His(Tos)-OH (Boc-SPPS) | Fmoc-His(Trityl)-OH (Fmoc-SPPS) |
---|---|---|
Deprotection Reagent | TFA | Piperidine |
Side-Chain Stability | Stable in TFA | Labile to strong acids |
His racemization | <0.5% | 1–2% |
While Fmoc dominates industrial SPPS, Boc-His(Tos)-OH retains niche use in synthesizing acid-stable, His-rich sequences.
Boc-His(Tos)-OH possesses the molecular formula C₁₈H₂₃N₃O₆S, representing a complex organic molecule with multiple functional groups [1] [4]. The compound exhibits a molecular weight of 409.46 grams per mole, as confirmed by various analytical sources [2] [5]. The Chemical Abstracts Service registry number for this compound is 35899-43-5 [1] [6].
The structural architecture encompasses several distinctive features. The histidine backbone maintains its characteristic imidazole ring system, which is protected by a para-toluenesulfonyl (tosyl) group at the tau-nitrogen position [3] [7]. The alpha-amino group bears protection through a tert-butoxycarbonyl moiety, ensuring stability during synthetic manipulations [8]. The carboxylic acid functionality remains unprotected, allowing for subsequent coupling reactions in peptide synthesis protocols [9].
Property | Value | Reference |
---|---|---|
Molecular Formula | C₁₈H₂₃N₃O₆S | [1] [4] |
Molecular Weight | 409.46 g/mol | [2] [5] |
Chemical Abstracts Service Number | 35899-43-5 | [1] [6] |
Monoisotopic Mass | 409.130756 Da | [4] |
International Union of Pure and Applied Chemistry Name | 1-[(4-Methylphenyl)sulfonyl]-N-{[(2-methyl-2-propanyl)oxy]carbonyl}-L-histidine | [1] |
The three-dimensional conformation reveals one defined stereocenter at the alpha-carbon position, maintaining the L-configuration characteristic of naturally occurring amino acids [4]. The tosyl protecting group introduces additional steric bulk around the imidazole ring, influencing both the compound's reactivity and its spectroscopic properties [10].
Boc-His(Tos)-OH manifests as a solid crystalline material under standard laboratory conditions [11]. The compound typically appears as an off-white to light yellow powder, depending on purity and storage conditions [12]. Multiple commercial sources describe the substance as exhibiting powder-like characteristics with high purity specifications exceeding 98% by thin-layer chromatography analysis [2] [10].
The melting point demonstrates variability across different literature sources, with reported values ranging from 109-119°C to 125°C with decomposition [9] [10] [22]. This variation likely reflects differences in sample purity, heating rates, and analytical methodologies employed by different research groups [12]. The compound exhibits thermal decomposition characteristics at elevated temperatures, as indicated by the decomposition notation accompanying several melting point determinations [9].
Physical Property | Value | Reference |
---|---|---|
Physical State | Solid powder | [11] [12] |
Appearance | Off-white to light yellow | [12] |
Melting Point | 109-119°C to ~125°C (decomposition) | [9] [10] [22] |
Density | 1.3 ± 0.1 g/cm³ | [9] |
Purity (typical) | ≥98% by thin-layer chromatography | [2] [10] |
Storage Temperature | 2-8°C (long-term) | [22] |
Solubility characteristics reveal the compound dissolves clearly in common organic solvents utilized in peptide synthesis [12]. The molecule demonstrates particular solubility in ethanol, with specifications indicating clear dissolution at concentrations of 50 milligrams per milliliter [2]. Storage recommendations emphasize refrigerated conditions between 2-8°C for optimal long-term stability [22].
The ¹H Nuclear Magnetic Resonance spectrum of Boc-His(Tos)-OH exhibits characteristic chemical shifts reflecting its complex molecular architecture [18] [27]. The aromatic protons of the imidazole ring typically appear in the region between 7-8 parts per million, consistent with the electron-deficient nature of this heterocyclic system [27]. The tosyl group contributes additional aromatic signals, with the para-disubstituted benzene ring generating characteristic patterns in the aromatic region [28].
The tert-butyl protecting group manifests as a distinctive singlet around 1.4 parts per million, representing the nine equivalent methyl protons [37] [40]. This signal serves as a diagnostic marker for Boc protection in amino acid derivatives [40]. The alpha-proton of the histidine residue appears as a complex multiplet in the region of 4.0-4.4 parts per million, reflecting coupling with adjacent methylene protons [28] [36].
Nuclear Magnetic Resonance Region | Chemical Shift Range (ppm) | Assignment | Reference |
---|---|---|---|
Aromatic protons (imidazole) | 7.0-8.3 | Imidazole ring protons | [27] [28] |
Aromatic protons (tosyl) | 7.2-7.8 | Para-disubstituted benzene | [28] |
Alpha proton | 4.0-4.4 | Histidine alpha-CH | [28] [36] |
Methylene protons | 2.8-3.2 | Histidine beta-CH₂ | [28] |
tert-Butyl group | 1.4 | Boc protecting group | [37] [40] |
The infrared spectrum of Boc-His(Tos)-OH displays multiple characteristic absorption bands corresponding to its diverse functional groups [27]. The carbonyl stretching vibration of the carboxylic acid group appears prominently around 1700-1760 cm⁻¹, consistent with typical carboxylic acid derivatives [29] [31]. The Boc protecting group contributes an additional carbonyl absorption around 1700 cm⁻¹, representing the urethane functionality [29].
The tosyl protecting group generates distinctive absorptions in the sulfonyl region, with asymmetric and symmetric SO₂ stretching vibrations appearing around 1300-1350 cm⁻¹ and 1150-1160 cm⁻¹ respectively [34]. These bands serve as diagnostic markers for sulfonamide functionalities [25]. The imidazole ring system contributes absorptions in the 1600-1650 cm⁻¹ region, characteristic of aromatic C=C and C=N stretching vibrations [26] [30].
Functional Group | Wavenumber Range (cm⁻¹) | Assignment | Reference |
---|---|---|---|
Carboxylic acid C=O | 1700-1760 | C=O stretching | [29] [31] |
Boc carbonyl | ~1700 | Urethane C=O stretching | [29] |
Tosyl SO₂ (asymmetric) | 1300-1350 | SO₂ asymmetric stretch | [34] |
Tosyl SO₂ (symmetric) | 1150-1160 | SO₂ symmetric stretch | [34] |
Imidazole aromatic | 1600-1650 | C=C, C=N stretching | [26] [30] |
Aromatic C-H | 3000-3100 | Aromatic C-H stretching | [29] [31] |
Limited crystallographic data exists in the readily accessible literature for Boc-His(Tos)-OH, reflecting the challenges associated with obtaining suitable single crystals of this protected amino acid derivative. The compound's tendency toward decomposition at elevated temperatures and its complex hydrogen bonding patterns may contribute to crystallization difficulties encountered by researchers.
The molecular geometry derived from computational studies and spectroscopic analyses suggests a conformationally flexible structure, with rotation possible around several single bonds [4]. The tosyl protecting group likely adopts multiple conformations in the solid state, contributing to potential disorder in crystal structures [3]. The tert-butyl group of the Boc protecting moiety introduces additional steric bulk that influences intermolecular packing arrangements [8].
Boc-His(Tos)-OH exhibits significant optical activity due to the presence of the chiral alpha-carbon derived from L-histidine [22]. The specific rotation values reported in the literature demonstrate the compound's pronounced chiroptical properties, with measurements typically conducted in methanol solutions [10] [22].
The optical rotation at 20°C using the sodium D-line wavelength (589 nanometers) shows positive values, consistent with the L-configuration of the histidine residue [10] [22]. Reported specific rotation values range from +10.0° to +16.0° when measured at a concentration of 1% in methanol [2] [22]. This positive rotation confirms retention of the natural L-stereochemistry throughout the protection sequence [23].
Stereochemical Property | Value | Conditions | Reference |
---|---|---|---|
Specific Rotation [α]₂₀ᴰ | +10.0° to +13.0° | c=1, dioxane | [2] |
Specific Rotation [α]₂₀ᴰ | +16.0° ± 1.0° | c=1%, methanol | [22] |
Absolute Configuration | L-configuration | Alpha-carbon center | [4] [22] |
Stereochemical Purity | >98% | Chromatographic analysis | [2] [10] |
The stereochemical integrity remains preserved during standard synthetic manipulations, making this compound valuable for asymmetric peptide synthesis applications [6]. The dual protecting group strategy effectively prevents racemization during coupling reactions, maintaining the desired stereochemical outcome in peptide products [23]. Enantiomeric purity assessments through chromatographic methods consistently demonstrate retention of optical purity exceeding 98% [2] [10].